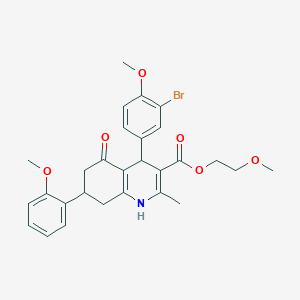![molecular formula C26H23ClFN3O3S B11078648 2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11078648.png)
2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl group, and an imidazolidinone core, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinone Core: This step involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, a reaction between a chlorophenyl-substituted amine and a fluorophenyl-substituted ketone under acidic conditions can yield the imidazolidinone core.
Introduction of the Sulfanylidene Group: The imidazolidinone core can be further reacted with sulfur-containing reagents, such as thiourea, under basic conditions to introduce the sulfanylidene group.
Acetylation: The final step involves the acetylation of the imidazolidinone derivative with 4-methoxyphenylacetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用できます。そのユニークな構造により、新しい反応機構と経路を探求することができます。
生物学
生物学的に、この化合物は、既知の生物活性分子との構造的類似性から、興味深い薬理学的性質を示す可能性があります。抗炎症、抗菌、または抗癌活性について調査することができます。
医学
医学では、この化合物は、薬物開発のためのリード化合物として役立つ可能性があります。複数の官能基があるため、治療効果を高め、毒性を低減するように修正することができます。
産業
産業的には、この化合物は、耐久性または耐薬品性を高めたポリマーやコーティングなど、特定の性質を持つ新素材の開発に使用できます。
作用機序
2-[1-(4-クロロフェニル)-3-[2-(4-フルオロフェニル)エチル]-5-オキソ-2-スルファニリデンイミダゾリジン-4-イル]-N-(4-メトキシフェニル)アセトアミドの作用機序は、その特定の用途によって異なります。生物学的文脈では、特定の酵素や受容体と相互作用し、その活性を阻害または調節する可能性があります。クロロフェニル基とフルオロフェニル基の存在は、タンパク質の疎水性ポケットとの潜在的な相互作用を示唆しており、イミダゾリジノンコアは水素結合または静電相互作用に関与する可能性があります。
6. 類似化合物の比較
類似化合物
2-[1-(4-クロロフェニル)-3-[2-(4-フルオロフェニル)エチル]-5-オキソイミダゾリジン-4-イル]-N-(4-メトキシフェニル)アセトアミド: スルファニリデン基がありません。
2-[1-(4-クロロフェニル)-3-[2-(4-フルオロフェニル)エチル]-5-オキソ-2-チオキソイミダゾリジン-4-イル]-N-(4-メトキシフェニル)アセトアミド: スルファニリデンではなくチオキソ基を含んでいます。
ユニークさ
2-[1-(4-クロロフェニル)-3-[2-(4-フルオロフェニル)エチル]-5-オキソ-2-スルファニリデンイミダゾリジン-4-イル]-N-(4-メトキシフェニル)アセトアミドにおけるスルファニリデン基の存在は、この化合物を類似の化合物から区別するものです。この基は、化合物の反応性と生物学的標的との相互作用に大きく影響を与える可能性があり、独特の薬理学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide: Lacks the sulfanylidene group.
2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide: Contains a thioxo group instead of sulfanylidene.
Uniqueness
The presence of the sulfanylidene group in 2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological properties.
特性
分子式 |
C26H23ClFN3O3S |
|---|---|
分子量 |
512.0 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23ClFN3O3S/c1-34-22-12-8-20(9-13-22)29-24(32)16-23-25(33)31(21-10-4-18(27)5-11-21)26(35)30(23)15-14-17-2-6-19(28)7-3-17/h2-13,23H,14-16H2,1H3,(H,29,32) |
InChIキー |
PYICEKVXULCHGZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-bromo-4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B11078572.png)
![Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11078576.png)
![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(2-methoxyphenyl)methanone](/img/structure/B11078594.png)
![3-(4-Chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B11078598.png)

![2-[(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078620.png)
![2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B11078623.png)
![N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide](/img/structure/B11078630.png)
![(6E)-2-(3,4-diethoxybenzyl)-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11078640.png)
![1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11078641.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide](/img/structure/B11078642.png)
![4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B11078652.png)
![3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11078657.png)
![N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B11078667.png)
